N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide
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Overview
Description
N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit potent pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cell division and DNA replication. This leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the formation of new blood vessels that are necessary for tumor growth. Additionally, it has been found to have a low toxicity profile, indicating that it may be a safe and effective treatment option.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that the compound may be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential for combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action and to explore the compound's potential for the treatment of other diseases.
Synthesis Methods
The synthesis of N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide involves the reaction of 2-(4-(methylthio)phenyl)-1H-benzimidazole with N-(2-bromoethyl)-4-(4-methyl-1-piperazinyl)acetamide. The reaction is carried out in the presence of a base and a solvent, and the product is purified through column chromatography. The yield of the product is typically around 70%.
Scientific Research Applications
N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial properties.
properties
IUPAC Name |
N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12(23)18-14-4-5-16-15(10-14)19-17(20(16)3)11-21-6-8-22(9-7-21)13(2)24/h4-5,10H,6-9,11H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCVSWWLZLDBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[2-(4-acetylpiperazin-1-ylmethyl)-1-methyl-1H-benzoimidazol-5-yl]- |
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